molecular formula C29H50O2 B15140666 (2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

(2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Cat. No.: B15140666
M. Wt: 439.8 g/mol
InChI Key: GVJHHUAWPYXKBD-KENQUFAMSA-N
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Description

The compound (2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is a complex organic molecule characterized by its multiple methyl and trideuteriomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aromatic compounds and deuterated reagents.

    Chromene Formation: The formation of the chromene ring structure is accomplished through cyclization reactions, often catalyzed by acids or bases under controlled conditions.

    Final Assembly: The final steps involve the coupling of the chromene core with the trimethyltridecyl side chain, followed by purification processes to isolate the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the chromene ring, potentially converting it to a dihydrochromene derivative.

    Substitution: The trideuteriomethyl groups can participate in substitution reactions, where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrochromene derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study the effects of deuterium substitution on reaction mechanisms and kinetics. Its unique structure allows researchers to investigate isotope effects and the stability of deuterated compounds.

Biology

In biological research, the compound’s deuterated groups make it useful in metabolic studies. Deuterium-labeled compounds are often employed to trace metabolic pathways and understand the dynamics of biological systems.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Deuterium substitution can enhance the metabolic stability of drugs, leading to longer-lasting effects and reduced side effects.

Industry

In industrial applications, the compound can be used in the development of advanced materials, such as deuterated polymers, which exhibit unique physical and chemical properties.

Mechanism of Action

The mechanism by which (2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and stability, affecting its overall activity. Pathways involved may include metabolic pathways where deuterium substitution alters the rate of enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-methyl-5,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol: This compound lacks the trideuteriomethyl groups, making it less stable in metabolic studies.

    (2S)-2-methyl-5,7,8-tris(methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol: Similar structure but without deuterium, leading to different kinetic properties.

Uniqueness

The presence of trideuteriomethyl groups in (2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol imparts unique properties such as enhanced metabolic stability and altered reaction kinetics, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H50O2

Molecular Weight

439.8 g/mol

IUPAC Name

(2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m1/s1/i5D3,6D3,7D3

InChI Key

GVJHHUAWPYXKBD-KENQUFAMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=C(C2=C1CC[C@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C([2H])([2H])[2H])C([2H])([2H])[2H])O

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Origin of Product

United States

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